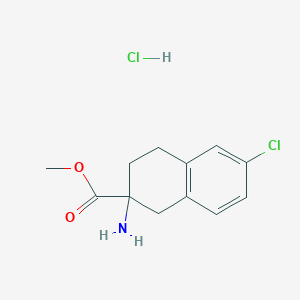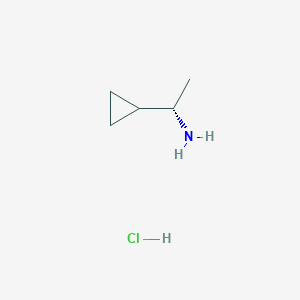![molecular formula C14H13F3N2O3S B1532692 N,N-Dimethyl-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}benzenesulphonamide CAS No. 1227954-33-7](/img/structure/B1532692.png)
N,N-Dimethyl-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}benzenesulphonamide
Overview
Description
N,N-Dimethyl-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}benzenesulphonamide, commonly referred to as DMTPB, is a novel organosulfonamide compound with potential applications in the fields of synthetic chemistry, medicinal chemistry, and materials science. DMTPB has been studied for its unique properties, such as its ability to form strong hydrogen bonds and its high solubility in polar solvents, which make it an attractive candidate for use in a variety of applications.
Scientific Research Applications
Antiviral Activity
N,N-Dimethyl-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}benzenesulphonamide and its derivatives have shown promising antiviral activities. For instance, derivatives of this compound have been evaluated for their efficacy against various strains of influenza A and B viruses, showing comparable potencies with established antivirals like ribavirin. These studies suggest that the compound inhibits an early step in the virus replication cycle, likely virus adsorption/penetration, without evident virucidal activity. Modifications to the basic molecule may enhance antiviral potency and improve water solubility (Selvam, Murugesh, Chandramohan, Sidwell, Wandersee, Smee, 2006).
Antibacterial and Anticancer Properties
The compound has been screened for antibacterial and anticancer activities, revealing a minimum inhibitory concentration against pathogenic viruses and demonstrating activity against CNS, breast, and lung cancer. Some derivatives specifically showed significant activity without toxicity at considerable concentrations, highlighting their potential for further development as therapeutic agents (Selvam, Rajasekaran, Murugesh, Ch, Ramohan, Clerco, 2004).
Chemical Synthesis and Molecular Docking
Research into the electrochemical properties and synthesis methodologies of this compound derivatives provides insights into their potential for various chemical applications. Studies on their electrochemical reduction in different solvents and the development of new synthesis pathways highlight their versatility in chemical reactions. Moreover, molecular docking and Density Functional Theory (DFT) calculations offer a deeper understanding of their interactions at the molecular level, suggesting avenues for optimizing their biological activities (Rastelli, Andreoli, Gavioli, Grandi, Benedetti, 1978; Fahim, Shalaby, 2019).
properties
IUPAC Name |
N,N-dimethyl-4-[5-(trifluoromethyl)pyridin-2-yl]oxybenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F3N2O3S/c1-19(2)23(20,21)12-6-4-11(5-7-12)22-13-8-3-10(9-18-13)14(15,16)17/h3-9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRDOEMCHXQFLOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)OC2=NC=C(C=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F3N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




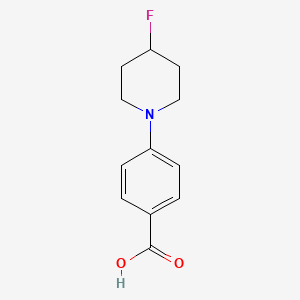

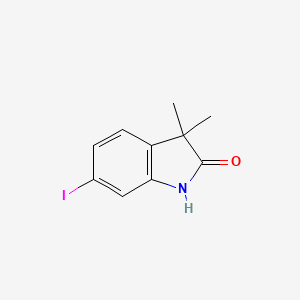
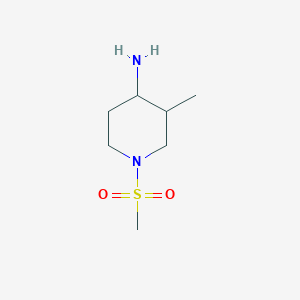
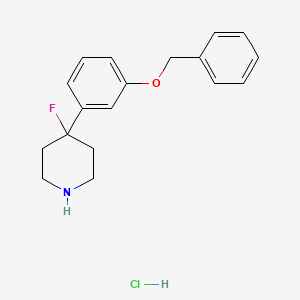
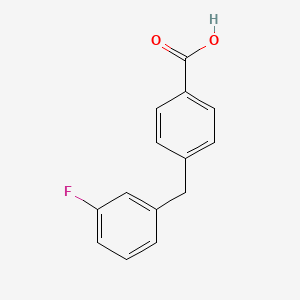
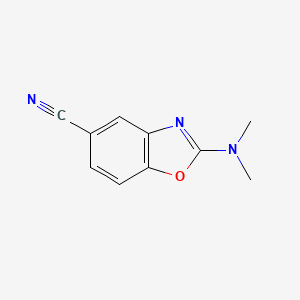
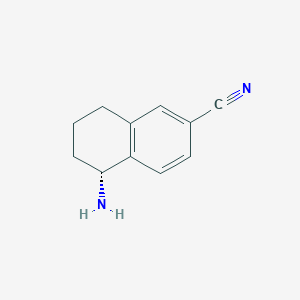


![(2S,4S)-Tert-butyl 2-(5-(2-((2S,5S)-1-((S)-2-((methoxycarbonyl)amino)-3-methylbutanoyl)-5-methylpyrrolidin-2-YL)-1,11-dihydroisochromeno[4',3':6,7]naphtho[1,2-D]imidazol-9-YL)-1H-imidazol-2-YL)-4-(methoxymethyl)pyrrolidine-1-carboxylate](/img/structure/B1532625.png)
